Cas no 2097904-04-4 (2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide)

2-(4-Chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide is a synthetic organic compound featuring a chloro-substituted phenoxy group and a hydroxycyclohexenylmethyl acetamide moiety. Its structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, where the chloro and hydroxyl functional groups may enhance reactivity or biological activity. The cyclohexenyl ring introduces conformational flexibility, which could be advantageous in modulating molecular interactions. This compound may exhibit improved solubility or stability due to its polar substituents. Further research is required to fully characterize its applications, but its structural features make it a candidate for specialized chemical synthesis or bioactive molecule development.
2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide structure
2097904-04-4 structure
Product name:2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide
CAS No:2097904-04-4
MF:C15H18ClNO3
MW:295.761323451996
CID:5474023
PubChem ID:126851993

2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide
    • 2097904-04-4
    • F5857-6539
    • AKOS032456272
    • Inchi: 1S/C15H18ClNO3/c16-12-4-6-13(7-5-12)20-10-14(18)17-11-15(19)8-2-1-3-9-15/h2,4-8,19H,1,3,9-11H2,(H,17,18)
    • InChI Key: ZUOIJTMBCCBMNW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)OCC(NCC1(C=CCCC1)O)=O

Computed Properties

  • Exact Mass: 295.0975211g/mol
  • Monoisotopic Mass: 295.0975211g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 58.6Ų

2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5857-6539-10mg
2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide
2097904-04-4
10mg
$79.0 2023-09-09
Life Chemicals
F5857-6539-20μmol
2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide
2097904-04-4
20μmol
$79.0 2023-09-09
Life Chemicals
F5857-6539-4mg
2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide
2097904-04-4
4mg
$66.0 2023-09-09
Life Chemicals
F5857-6539-75mg
2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide
2097904-04-4
75mg
$208.0 2023-09-09
Life Chemicals
F5857-6539-25mg
2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide
2097904-04-4
25mg
$109.0 2023-09-09
Life Chemicals
F5857-6539-2mg
2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide
2097904-04-4
2mg
$59.0 2023-09-09
Life Chemicals
F5857-6539-2μmol
2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide
2097904-04-4
2μmol
$57.0 2023-09-09
Life Chemicals
F5857-6539-20mg
2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide
2097904-04-4
20mg
$99.0 2023-09-09
Life Chemicals
F5857-6539-5μmol
2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide
2097904-04-4
5μmol
$63.0 2023-09-09
Life Chemicals
F5857-6539-100mg
2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide
2097904-04-4
100mg
$248.0 2023-09-09

Additional information on 2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide

Comprehensive Overview of 2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide (CAS No. 2097904-04-4)

In the realm of organic chemistry and pharmaceutical research, 2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide (CAS No. 2097904-04-4) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its chlorophenoxy and hydroxycyclohexenyl moieties, presents a fascinating subject for researchers exploring novel bioactive molecules. Its molecular framework combines aromatic and alicyclic components, making it a versatile candidate for further chemical modifications and biological evaluations.

The synthesis of 2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide involves multi-step organic reactions, often starting with the condensation of 4-chlorophenol with chloroacetic acid derivatives, followed by amidation with 1-hydroxycyclohex-2-en-1-ylmethylamine. This process highlights the compound's intricate design, which is tailored to enhance its solubility and bioavailability. Researchers are particularly interested in its potential as a precursor for anti-inflammatory or neuroprotective agents, given the pharmacological relevance of similar acetamide derivatives.

One of the most searched questions regarding this compound revolves around its mechanism of action and biological targets. Preliminary studies suggest that 2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide may interact with specific enzyme systems, such as cyclooxygenases (COX) or G-protein-coupled receptors (GPCRs), though detailed mechanistic insights remain under investigation. The presence of the hydroxycyclohexenyl group is hypothesized to contribute to its binding affinity, while the chlorophenoxy segment could influence its metabolic stability.

From an industrial perspective, CAS No. 2097904-04-4 is often discussed in the context of green chemistry and sustainable synthesis. With growing environmental concerns, researchers are exploring eco-friendly catalytic methods to produce this compound, minimizing waste and energy consumption. This aligns with the broader trend of pharmaceutical sustainability, a hot topic in both academic and corporate settings. Companies are increasingly prioritizing green solvents and atom-efficient reactions to meet regulatory standards and reduce their carbon footprint.

Another area of interest is the compound's potential role in drug discovery and medicinal chemistry. Its structural features make it a promising scaffold for designing small-molecule inhibitors or allosteric modulators. For instance, derivatives of 2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide could be optimized for enhanced selectivity toward specific biological pathways, such as those involved in neurodegenerative diseases or metabolic disorders. This aligns with the rising demand for personalized medicine and targeted therapies, which dominate contemporary biomedical research.

Analytical characterization of 2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide typically involves advanced techniques like nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These methods ensure purity and confirm structural integrity, which are critical for both research and potential commercial applications. The compound's spectroscopic data and chromatographic profiles are often shared in open-access databases, facilitating collaboration and accelerating discovery.

In summary, 2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide (CAS No. 2097904-04-4) represents a compelling case study in modern chemical research. Its multifaceted applications—from drug development to sustainable synthesis—reflect the dynamic interplay between innovation and practicality. As scientific inquiry continues to evolve, this compound will likely remain a focal point for researchers seeking to address pressing challenges in healthcare and environmental stewardship.

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